![molecular formula C14H10F4O2 B6310917 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol CAS No. 150698-80-9](/img/structure/B6310917.png)
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol
Overview
Description
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol, also known as FPTB, is a compound that has recently been studied for its potential applications in scientific research. FPTB is a synthetic compound, meaning it is not found naturally, and is composed of a benzyl alcohol group and a trifluoromethyl group. FPTB has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential biological and physiological effects.
Scientific Research Applications
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been studied for its potential applications in scientific research, particularly in the synthesis of pharmaceuticals. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol can be used as a synthetic intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticoagulants, and antibiotics. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has also been studied for its potential use in the synthesis of other compounds, such as dyes and fragrances.
Mechanism of Action
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been studied for its potential mechanism of action in biological systems. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been found to act as an inhibitor of cytochrome P450 enzymes, which are enzymes responsible for the metabolism of drugs in the body. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has also been found to act as an inhibitor of cyclooxygenase enzymes, which are enzymes responsible for the production of prostaglandins, which are hormones that play a role in inflammation.
Biochemical and Physiological Effects
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been studied for its potential biochemical and physiological effects. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been found to have anti-inflammatory effects, as well as anticoagulant effects. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has also been found to have an inhibitory effect on the production of prostaglandins, which are hormones that play a role in inflammation. 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has also been found to have an inhibitory effect on the metabolism of drugs in the body.
Advantages and Limitations for Laboratory Experiments
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has several advantages and limitations for laboratory experiments. One advantage of 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has been found to have several potential biological and physiological effects, making it a potential candidate for further research. However, 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol has also been found to have some potential limitations, such as its potential for toxicity in certain concentrations.
Future Directions
There are several potential future directions for research on 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol. One potential direction is to further study the potential biochemical and physiological effects of 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol, such as its potential anti-inflammatory and anticoagulant effects. Another potential direction is to further study the potential mechanism of action of 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol, such as its potential inhibitory effects on cytochrome P450 and cyclooxygenase enzymes. Additionally, further research could be conducted on the potential applications of 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol in the synthesis of pharmaceuticals and other compounds, such as dyes and fragrances. Finally, further research could be conducted on the potential toxicity of 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol in certain concentrations.
Synthesis Methods
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol can be synthesized using a two-step synthesis process. In the first step, an intermediate compound called 4-hydroxy-3-fluoro-alpha-(trifluoromethyl)benzyl chloride is synthesized from 4-fluoro-3-nitrobenzyl alcohol and trifluoromethanesulfonic acid. In the second step, the intermediate compound is reacted with sodium hydroxide to form 3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol. The two-step synthesis process has been demonstrated to be efficient and cost-effective.
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-4-phenoxyphenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-11-8-9(13(19)14(16,17)18)6-7-12(11)20-10-4-2-1-3-5-10/h1-8,13,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUXNHXLECAJBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(C(F)(F)F)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216190 | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-phenoxy-alpha-(trifluoromethyl)-benzyl alcohol | |
CAS RN |
150698-80-9 | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150698-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-phenoxy-α-(trifluoromethyl)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101216190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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